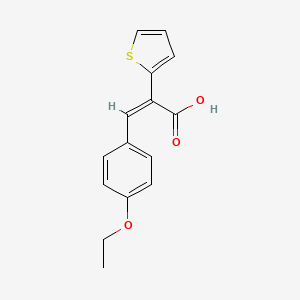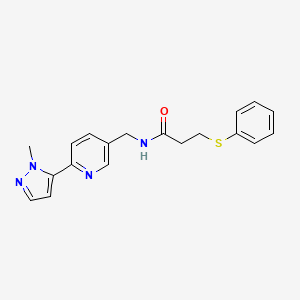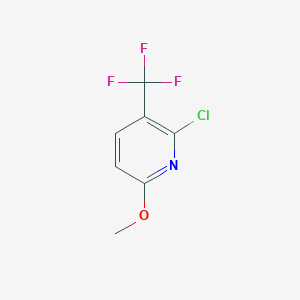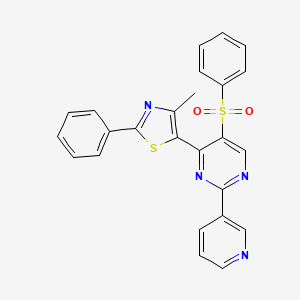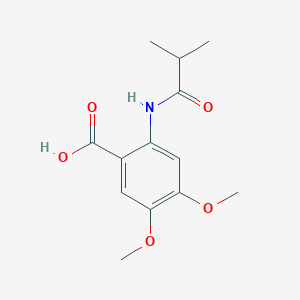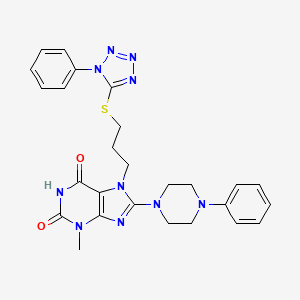
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. BCTC has been shown to block the activation of TRPV1 by these stimuli, making it a promising tool for studying the physiological and pathological roles of TRPV1.
Applications De Recherche Scientifique
Research Applications of Bromophenyl Propanamides
Chemical Synthesis and Molecular Structure Analysis Compounds similar to "3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide" are often subjects of synthetic organic chemistry research, focusing on the development of novel compounds with potential therapeutic applications. For example, studies on the synthesis and molecular structure of related compounds provide foundational knowledge necessary for drug discovery and development processes. The detailed molecular structure analysis, including X-ray diffraction or NMR spectroscopy, helps in understanding the chemical properties and potential biological interactions of these compounds (Bai et al., 2012).
Pharmacokinetics and Metabolism Research into the pharmacokinetics and metabolism of bromophenyl propanamides is crucial for assessing their potential as drug candidates. Studies typically focus on absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Such research provides insights into the compound's behavior in biological systems, its half-life, and how it is metabolized and eliminated from the body. This information is vital for determining dosing regimens and understanding potential interactions with other drugs (Wu et al., 2006).
Antimicrobial and Antifungal Activities Compounds with bromophenyl groups often undergo screening for antimicrobial and antifungal activities. Research in this area seeks to identify new agents that can combat bacterial and fungal pathogens, addressing the growing problem of antibiotic resistance. By testing various derivatives against a range of pathogens, scientists can identify promising compounds that inhibit growth or kill microorganisms at low concentrations. These studies are a critical step in the early stages of antibiotic and antifungal drug development (Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOARDZOICLAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

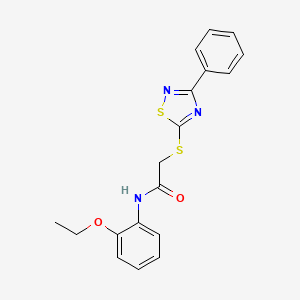
![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
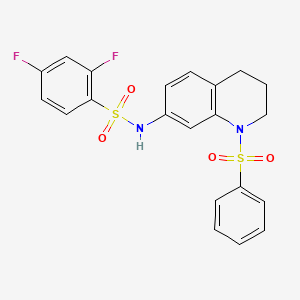
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
